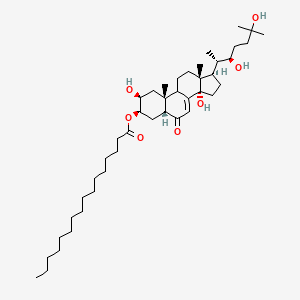

Ecdysone palmitate

Description

Properties

Molecular Formula |

C43H74O7 |

|---|---|

Molecular Weight |

703 g/mol |

IUPAC Name |

[(2S,3R,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate |

InChI |

InChI=1S/C43H74O7/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-39(47)50-38-28-34-36(45)27-33-32(41(34,5)29-37(38)46)21-25-42(6)31(22-26-43(33,42)49)30(2)35(44)23-24-40(3,4)48/h27,30-32,34-35,37-38,44,46,48-49H,7-26,28-29H2,1-6H3/t30-,31+,32?,34-,35+,37-,38+,41+,42+,43+/m0/s1 |

InChI Key |

GLFFUXFTPFZULM-AQHFZAGCSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CC2C(=O)C=C3C(C2(CC1O)C)CCC4(C3(CCC4C(C)C(CCC(C)(C)O)O)O)C |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H]1C[C@H]2C(=O)C=C3C([C@]2(C[C@@H]1O)C)CC[C@]4([C@]3(CC[C@@H]4[C@H](C)[C@@H](CCC(C)(C)O)O)O)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CC2C(=O)C=C3C(C2(CC1O)C)CCC4(C3(CCC4C(C)C(CCC(C)(C)O)O)O)C |

Origin of Product |

United States |

Occurrence and Biological Distribution Research of Ecdysone Palmitate

Identification of Ecdysone (B1671078) Palmitate in Invertebrate Systems (Zooecdysteroids)

In arthropods, ecdysteroids like ecdysone and its active form, 20-hydroxyecdysone (B1671079), are metabolized into various conjugates for storage, inactivation, or excretion. nih.govmdpi.com Among these are apolar metabolites formed by esterification with long-chain fatty acids, such as palmitic acid, to create ecdysone palmitate.

Presence as a Metabolite in Insect Gut Tissues

Research has identified the gut as a primary site for the metabolism of ingested ecdysteroids into fatty acid conjugates. This metabolic pathway is considered a detoxification mechanism, protecting the insect from the hormonal effects of ecdysteroids consumed in their diet, particularly phytoecdysteroids from plants.

When larvae of the Indian mealmoth, Plodia interpunctella, ingest 20-hydroxyecdysone, apolar conjugation represents a significant metabolic pathway. wikipedia.org Similarly, studies on larvae of Heliothis armigera showed that after ingesting ecdysone, they produce substantial quantities of ecdysone 22-palmitate, which is believed to be formed in the gut. researchgate.net This metabolite is then predominantly eliminated in the feces. researchgate.net The reactions leading to these conjugates, including esterification with fatty acids, are known to occur in insect gut tissues and are crucial for providing a protective barrier against dietary phytoecdysteroids. wikipedia.org

Role as a Storage Form in Arthropods (e.g., Ticks, Insects)

Beyond immediate detoxification, the formation of this compound and other apolar fatty acyl esters serves as a method for storing ecdysteroids. These conjugates can be sequestered and later hydrolyzed to release the active hormone when needed. This storage function has been particularly noted in the context of embryonic development.

In the argasid tick Ornithodoros moubata, ingested 20-hydroxyecdysone is rapidly converted into a series of apolar conjugates, which were identified as 20-hydroxyecdysone esterified at the C-22 position with common long-chain fatty acids, including palmitic acid (C16:0). mdpi.com It has been proposed that these apolar conjugates may function as a storage form of the hormone for the developing embryo. nih.govmdpi.com In tick embryos and larvae, the formation of these apolar products from ecdysone has been observed, especially during periods of low endogenous ecdysteroid levels, suggesting a role in both detoxification and hormonal regulation. researchgate.net

Comparative Analysis across Arthropod Species

The metabolic fate of ecdysteroids varies significantly across different arthropod species, highlighting diverse evolutionary strategies for hormone regulation and detoxification. The formation of fatty acid esters like this compound is a prominent pathway in some species but is minor or absent in others, which may utilize different conjugation methods.

For instance, in the tobacco budworm, Heliothis virescens, the majority of ingested ecdysone is transformed into ecdysone-22-acylesters. researchgate.net The tick Ornithodoros moubata also efficiently converts ingested 20-hydroxyecdysone into C-22 fatty acid esters. mdpi.com In contrast, the silkworm, Bombyx mori, primarily metabolizes ingested ecdysone through epimerization followed by the formation of sulfate (B86663) conjugates. researchgate.net The migratory locust, Locusta migratoria, employs pathways such as C-26 hydroxylation to form ecdysonoic acids, C-3 acetylation, and the formation of C-2 phosphate (B84403) esters. mdpi.com This diversity in metabolic strategies likely reflects different dietary habits and physiological requirements among species.

| Species | Primary Metabolic Pathway for Ingested Ecdysteroids | Resulting Conjugate Type | Reference |

|---|---|---|---|

| Heliothis virescens (Tobacco Budworm) | Esterification with fatty acids | Ecdysone-22-acylesters | researchgate.net |

| Ornithodoros moubata (Tick) | Esterification with long-chain fatty acids | 20-hydroxyecdysone-22-fatty acid esters (including palmitate) | mdpi.com |

| Bombyx mori (Silkworm) | Epimerization and sulfation | Sulfate conjugates | researchgate.net |

| Locusta migratoria (Migratory Locust) | Hydroxylation, acetylation, phosphorylation | Ecdysonoic acids, acetylphosphate (B1214568) derivatives | mdpi.com |

Potential Occurrence of Ecdysteroid Palmitate Conjugates in Plant Systems (Phytoecdysteroids)

Plants synthesize a wide array of ecdysteroid analogues, known as phytoecdysteroids, as a chemical defense against insect herbivores. nih.govwikipedia.org These compounds can exist in a free state or as conjugates, but the types of conjugates identified in plants differ from the fatty acid esters commonly found in insects.

Considerations for Esterified Phytoecdysteroids

In nature, phytoecdysteroids can be found in conjugated forms. nih.gov Research has shown that these conjugates are typically esters formed with various organic acids or glycosides formed with sugars. mdpi.com Commonly identified esterifying organic acids include acetate, benzoate, cinnamate (B1238496), p-coumarate, and crotonate. nih.govmdpi.com While plants possess the biochemical machinery for fatty acid synthesis and protein acylation (including palmitoylation), current research on phytoecdysteroid profiles has not identified naturally occurring conjugates with long-chain fatty acids like palmitic acid. frontiersin.org The esterification observed in plants primarily involves smaller organic acids, which is distinct from the metabolic conjugation with long-chain fatty acids seen in arthropods. mdpi.com

Research on Ecdysteroid Conjugate Profiles in Plant Species

Extensive analysis of phytoecdysteroid-containing plants, such as those in the genus Silene, has led to the identification of a complex mixture of ecdysteroids. nih.govnih.gov These studies have successfully isolated and characterized numerous novel ecdysteroid analogues and their conjugates. nih.gov The identified conjugates in species like Silene nutans and Silene pseudotites are predominantly glycosides, such as 2-deoxyecdysone (B1253580) 22β-D-glucoside. nih.govresearchgate.net Despite detailed chemical screening of various plant species, the discovery of phytoecdysteroid palmitates or other long-chain fatty acyl esters has not been reported. nih.gov The existing body of research suggests that while plants produce a diverse array of ecdysteroid structures, the formation of palmitate esters of these compounds is a metabolic process specific to invertebrates rather than a biosynthetic pathway in plants. mdpi.comnih.gov

| Conjugate Class | Examples of Conjugating Moiety | Reference |

|---|---|---|

| Esters (Organic Acids) | Acetate, Benzoate, Cinnamate, p-Coumarate, Crotonate | nih.govmdpi.com |

| Glycosides (Sugars) | Glucose, Galactose, Xylose | nih.govmdpi.com |

Biosynthesis and Metabolic Pathways Research of Ecdysone Palmitate

Enzymatic Esterification Mechanisms of Ecdysone (B1671078) with Palmitic Acid

The formation of ecdysone palmitate occurs through the enzymatic esterification of ecdysone with palmitic acid. This reaction is a key step in the inactivation and storage of ecdysteroids. liverpool.ac.uknormalesup.org

Characterization of Acyltransferase Activities (e.g., Sterol O-acyltransferase)

The esterification of ecdysone is catalyzed by an enzyme known as ecdysone O-acyltransferase. enzyme-database.org This enzyme belongs to the acyl-CoA:sterol acyltransferase (SOAT) or sterol O-acyltransferase (SAT) family, which are responsible for esterifying sterols with fatty acids. researchgate.netfrontiersin.org Research in various insect species, including Heliothis virescens and Periplaneta americana, has shown that this acyltransferase activity is present in microsomal or membrane fractions of tissues like the midgut and ovary. liverpool.ac.uk The enzyme utilizes a fatty acyl-CoA, such as palmitoyl-CoA, as the acyl donor for the esterification of ecdysone. liverpool.ac.ukmodelseed.org In fact, the addition of palmitoyl-CoA to in vitro assays can significantly increase the rate of ecdysone esterification. liverpool.ac.uk While the gene for ecdysteroid-22-O-acyltransferase has not been definitively identified in all insects, studies in Helicoverpa armigera have identified a sterol O-acyltransferase (SATF) that exhibits this enzymatic activity. frontiersin.org Interestingly, the expression of the SATF gene itself does not appear to be induced by 20-hydroxyecdysone (B1671079) (20E), the active form of ecdysone. frontiersin.org

Role of Long-Chain Fatty Acid-CoA Ligases in Palmitate Incorporation

For palmitic acid to be utilized in the esterification of ecdysone, it must first be activated to its CoA thioester, palmitoyl-CoA. This activation is carried out by long-chain fatty acid-CoA ligases (ACSLs), also known as acyl-CoA synthetases. wikipedia.orguniprot.orguniprot.org These enzymes are crucial for fatty acid metabolism, channeling fatty acids into various metabolic pathways, including β-oxidation and lipid synthesis. nih.gov In the context of this compound biosynthesis, ACSLs provide the necessary palmitoyl-CoA substrate for the ecdysone O-acyltransferase. researchgate.netfrontiersin.org Research in Helicoverpa armigera has shown that the expression of a long-chain-fatty-acid–CoA ligase (Long-FACL) gene is significantly induced by 20E, particularly in the midgut. frontiersin.org This suggests a regulatory mechanism where the active molting hormone promotes the synthesis of the acyl-CoA donor required for its own inactivation through esterification. The Long-FACL enzyme produces the fatty acyl-CoA that is then used by the SATF enzyme to form the ecdysteroid ester. researchgate.netfrontiersin.org

Precursor Sterol Pathways and Their Link to Palmitate Esterification

Insects are incapable of synthesizing cholesterol de novo and therefore must obtain it or other phytosterols (B1254722) from their diet. nih.gov These dietary sterols serve as the essential precursors for the biosynthesis of ecdysteroids. The conversion of dietary sterols, such as sitosterol, to cholesterol involves a series of dealkylation reactions that primarily occur in the insect gut. liverpool.ac.uk From cholesterol, a series of hydroxylation steps, catalyzed by P450 enzymes, leads to the production of ecdysone. liverpool.ac.uk

Intracellular Compartmentalization of this compound Biosynthesis

The biosynthesis of this compound is a compartmentalized process within the cell. The enzymes involved in the conversion of sterol precursors to ecdysone are located in different subcellular compartments, necessitating the movement of intermediates between them. normalesup.orgresearchgate.net The final steps of ecdysteroid biosynthesis, involving hydroxylations, are catalyzed by enzymes located in the mitochondria and endoplasmic reticulum. liverpool.ac.uk

The ecdysteroid-22-O-acyltransferase, responsible for the final esterification step, has been localized to the midgut epithelial cell membrane in Heliothis virescens. researchgate.net Further studies have provided evidence that the acyltransferase activity is specifically located in the brush border of these midgut epithelial cells. researchgate.net This localization is significant as it positions the inactivation machinery at a key site for processing ingested ecdysteroids, providing a mechanism for detoxification of dietary ecdysteroids. researchgate.net The long-chain fatty acid-CoA ligases, which provide the palmitoyl-CoA, are found on the endoplasmic reticulum and the outer mitochondrial membrane. nih.gov This distribution suggests a coordinated interplay between different organelles to achieve the synthesis of this compound.

Deconjugation Mechanisms and Release of Free Ecdysone

While the formation of this compound serves as a method of inactivation and storage, the stored hormone can be reactivated through deconjugation. This process involves the hydrolysis of the ester bond, releasing free ecdysone. The release of active ecdysteroids from their inactive conjugated forms is a critical aspect of hormonal regulation, allowing for rapid increases in hormone titer at specific developmental stages. Although the specific enzymes responsible for the deconjugation of this compound are not as well-characterized as the esterification enzymes, it is presumed to be carried out by esterases. This process of deconjugation or degradation is essential for the precise temporal control of ecdysteroid signaling. core.ac.uk

Biological Roles and Physiological Significance in Non Mammalian Research Models

Ecdysone (B1671078) Palmitate as an Inactivation and Detoxification Product

Insects have evolved sophisticated biochemical pathways to manage the levels of ecdysteroids, the primary hormones governing molting and metamorphosis. One key strategy is the inactivation and detoxification of these hormones, where ecdysone palmitate plays a significant role. This is particularly crucial when insects are exposed to high levels of exogenous ecdysteroids from their diet.

Many plants produce phytoecdysteroids as a defense mechanism against herbivorous insects. wikipedia.orgscialert.net These plant-derived compounds can disrupt the normal developmental processes of insects if ingested in high quantities. scialert.netnih.gov Consequently, phytophagous insects have developed mechanisms to tolerate and detoxify these potentially harmful compounds. The formation of fatty acyl esters of ecdysteroids, such as this compound, is a prominent detoxification strategy. wesleyan.edu

Research on the polyphagous crop pest Spodoptera litura has shown that it exhibits high tolerance to artificial diets containing significant levels of 20-hydroxyecdysone (B1671079) (20E), the most active form of ecdysone. nih.gov Transcriptomic analysis revealed that upon ingestion of 20E, pathways leading to ecdysteroid degradation, including 22-esterification, were significantly upregulated in the midgut. nih.gov This process of esterification involves linking a fatty acid, like palmitic acid, to the ecdysteroid molecule, thereby inactivating it.

Similarly, studies on other lepidopteran species, such as the Indian meal moth (Plodia interpunctella) and the European corn borer (Ostrinia nubilalis), have identified the excretion of ecdysteroids conjugated with fatty acids as a primary method of elimination. wesleyan.edu This indicates that the formation of this compound and similar esters is a convergent strategy among different insect species to cope with dietary ecdysteroids.

Table 1: Detoxification Pathways of Ingested Ecdysteroids in Select Insect Species

| Species | Primary Detoxification Pathway(s) | Key Findings |

|---|---|---|

| Spodoptera litura | 3-epimerization, 22-phosphorylation, 22-esterification, 26-hydroxylation | Upregulation of multiple degradation pathways confers high tolerance to exogenous 20E. nih.gov |

| Helicoverpa armigera | 22-esterification, 26-hydroxylation | Utilizes fewer pathways compared to S. litura for detoxification. nih.gov |

| Ostrinia nubilalis | Fatty acyl ester conjugation | Exclusively produces fatty acyl ester conjugates to eliminate ingested ecdysteroids. wesleyan.edu |

| Plodia interpunctella | Free and conjugated forms | Eliminates a mixture of free ecdysteroids (20E, 3-oxo and 3-epi derivatives) and their fatty acid conjugates. wesleyan.edu |

The precise timing of developmental events in insects, such as molting and the onset of metamorphosis, is dictated by fluctuations in the concentration (titer) of active ecdysteroids. nih.govelifesciences.org Both the synthesis and the inactivation of these hormones are critical for maintaining proper hormonal balance, or homeostasis. The formation of this compound serves as an effective mechanism to rapidly decrease the concentration of active ecdysone and 20-hydroxyecdysone.

By converting active ecdysteroids into fatty acid conjugates, insects can quickly clear the hormone from circulation after a developmental peak has initiated its intended genetic cascade. This inactivation is essential to ensure that developmental processes are discrete and occur in the correct sequence. The esterification to form this compound renders the hormone biologically inactive, preventing it from binding to its nuclear receptor, the Ecdysone Receptor (EcR). scialert.netekb.eg This modulation of hormone levels is a key aspect of regulating the dynamics of gene expression that underlie major developmental transitions. nih.gov

This compound as a Storage and Transport Form

Beyond its role in detoxification, the conjugation of ecdysone with palmitic acid creates a highly apolar molecule suitable for storage and transport within the organism's tissues.

This compound and other fatty acyl esters of ecdysteroids represent a stable, inactive reservoir of the hormone. This storage form can be sequestered in tissues such as the fat body, an organ central to metabolism and storage in insects. scialert.net Research on the camel tick, Hyalomma dromedarii, has identified highly apolar ecdysteroids that, upon hydrolysis, release ecdysone, 20-hydroxyecdysone, and 20,26-dihydroxyecdysone. researchgate.net The study confirmed the presence of long-chain fatty acids, including palmitic acid, associated with these stored ecdysteroids. researchgate.net

This stored pool of hormone can be mobilized when needed. Through the action of esterase enzymes, the fatty acid can be cleaved from the ecdysteroid, releasing the active hormone back into circulation. This allows the organism to manage its hormonal resources efficiently, storing them during periods of low demand and releasing them to initiate subsequent developmental stages.

The formation of this compound directly impacts the bioavailability of active ecdysteroids. By converting the hydrophilic ecdysone into a lipophilic ester, its ability to circulate freely in the aqueous hemolymph is reduced, and its interaction with the ecdysone receptor is blocked. scialert.net This sequestration into a storage form effectively removes it from the pool of biologically active hormone.

Conversely, the enzymatic hydrolysis of this stored this compound can rapidly increase the local or systemic concentration of active ecdysone, enhancing its bioavailability at specific times and in specific tissues. This controlled release is crucial for the precise regulation of developmental timing. The balance between the formation (esterification) and breakdown (hydrolysis) of this compound is therefore a key determinant of the availability of active hormone to target cells.

Influence on Insect Developmental Processes (e.g., Molting, Metamorphosis)

The steroid hormone ecdysone is the master regulator of insect developmental transitions, including molting and metamorphosis. nih.govekb.eg The active form, 20-hydroxyecdysone, binds to a heterodimer of two nuclear receptors, the Ecdysone Receptor (EcR) and Ultraspiracle (USP), to initiate a cascade of gene expression that orchestrates these complex processes. nih.govsdbonline.org

The regulation of ecdysteroid titers is paramount for these events to occur correctly. This compound influences these processes indirectly but powerfully by controlling the amount of active hormone available.

Molting: Each larval molt is triggered by a pulse of ecdysone. researchgate.net The formation of this compound contributes to the sharp decline in the ecdysone titer that must follow each pulse. This decline is necessary to terminate the molting process and prepare the insect for the next inter-molt period.

Metamorphosis: The transformation from a larva to a pupa and then to an adult is governed by large and precisely timed peaks of ecdysone in the absence of another hormone, Juvenile Hormone (JH). ekb.egnih.gov The conversion of ecdysone to this compound helps to clear these hormonal peaks, ensuring that the intricate steps of metamorphosis—such as the breakdown of larval tissues and the development of adult structures—proceed in an orderly fashion. ekb.eg

By serving as both an inactivation product and a reversible storage form, this compound is integral to the homeostatic mechanisms that control the timing and execution of ecdysone-dependent development.

Table 2: Summary of this compound's Role in Developmental Regulation

| Developmental Process | Role of this compound | Physiological Consequence |

|---|---|---|

| Larval Molting | Inactivation of ecdysone post-pulse | Allows for the termination of one molt cycle and resetting for the next. |

| Metamorphosis | Inactivation and storage of large ecdysone pulses | Ensures the correct sequence and timing of tissue remodeling and adult development. |

| Hormone Homeostasis | Reversible sequestration of ecdysone | Maintains a dynamic balance of active vs. inactive hormone, allowing for rapid changes in bioavailability. |

Indirect Effects via Regulation of Active Ecdysteroid Levels

This compound, a fatty acid ester of ecdysone, serves as an inactive, stored form of the primary insect molting hormone. Its biological significance lies in its role as a reservoir that, through enzymatic hydrolysis, can release free, active ecdysteroids. This mechanism provides an indirect but crucial layer of regulation over the many physiological processes governed by ecdysone signaling.

The storage of ecdysteroids as fatty acid conjugates is a key strategy employed by various insect species to modulate the temporal availability of active hormones. By sequestering ecdysone in the form of this compound, the organism can maintain a low hormonal titer, preventing premature developmental events. When hormonal action is required, specific esterases can hydrolyze the ester bond, rapidly increasing the concentration of active ecdysone in the hemolymph. This controlled release is critical for the precise timing of events such as molting and metamorphosis.

Research has identified various ecdysteroid fatty acid esters in insects. For instance, in the cricket Gryllus bimaculatus, ecdysone 22-palmitate has been identified as a naturally occurring ecdysteroid conjugate normalesup.org. The presence of such compounds underscores their physiological relevance in insect endocrinology. The enzymatic machinery responsible for both the esterification of ecdysone to form these storage compounds and the subsequent hydrolysis to release the active hormone is fundamental to this regulatory system. While the specific enzymes that hydrolyze this compound are a subject of ongoing research, the process is analogous to the action of various carboxylesterases and lipases that are known to play roles in hormone metabolism.

The indirect effect of this compound on development is, therefore, profound. By controlling the availability of the active hormone, it influences gene expression cascades that are dependent on the ecdysone receptor (EcR). The binding of active ecdysone to its receptor is the primary trigger for the initiation of molting and the complex cellular changes that occur during metamorphosis nih.govnih.gov. Consequently, the regulation of this compound hydrolysis is a critical checkpoint in insect development.

Table 1: Ecdysone and its Palmitate Ester

| Compound Name | Chemical Formula | Role in Insects |

| Ecdysone | C27H44O6 | Prohormone for the active molting hormone, 20-hydroxyecdysone. |

| This compound | C43H74O7 | Inactive storage form of ecdysone. |

Molecular Mechanisms and Receptor Interactions in Ecdysone Palmitate Research

Ecdysone (B1671078) Palmitate Interaction with Ecdysteroid Receptor (EcR/USP) Complex

The canonical signaling pathway for ecdysteroids is initiated by the binding of the active hormone to a heterodimeric nuclear receptor complex composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR). This interaction is a critical determinant of the physiological response to ecdysteroids.

Research has revealed that ecdysteroids can be metabolized into various conjugates, including fatty acyl esters. These esterified forms are generally considered to be inactive metabolites. Specifically, ecdysone can be esterified at the C-22 position with long-chain fatty acids.

Studies on various insect and tick species have identified several of these fatty acyl esters. In the cattle tick Boophilus microplus, for instance, a series of ecdysone 22-fatty acyl esters were identified in newly laid eggs, with ecdysone 22-palmitate being a major component alongside esters of palmitoleic, stearic, oleic, and linoleic acids. The formation of these esters is considered a detoxification or inactivation pathway.

The biological activity of ecdysteroid-22-acyl esters has been shown to be significantly lower than that of the active hormone, 20-hydroxyecdysone (B1671079) (20E). This reduced activity strongly suggests a decreased binding affinity for the EcR/USP complex. The esterification with a bulky fatty acid, such as palmitate, at the C-22 hydroxyl group likely hinders the proper docking of the hormone into the ligand-binding pocket of the EcR subunit. While direct quantitative binding affinity studies for ecdysone palmitate are not extensively detailed in the available literature, the functional consequence of this esterification is a loss of hormonal activity.

| Identified Ecdysone Fatty Acyl Esters in Boophilus microplus Eggs |

| Ecdysone 22-palmitate |

| Ecdysone 22-palmitoleate |

| Ecdysone 22-stearate |

| Ecdysone 22-oleate |

| Ecdysone 22-linoleate |

| Table based on data from Crosby T, et al. (1986). |

The binding of an active ecdysteroid ligand to the EcR subunit of the EcR/USP heterodimer induces a conformational change in the receptor complex. This change is crucial for the subsequent recruitment of co-activators and the initiation of target gene transcription. Given that this compound is considered an inactive form with reduced biological activity, it is inferred that its interaction with the EcR/USP complex does not effectively induce the necessary conformational shift required for receptor activation.

The stability of the EcR/USP heterodimer is enhanced by the presence of the ecdysteroid ligand. The inability of this compound to act as a potent agonist suggests that it does not effectively stabilize the active conformation of the heterodimer on its target DNA response elements.

Modulation of Downstream Gene Expression Cascades

The activation of the EcR/USP complex by an active ecdysteroid ligand initiates a hierarchical cascade of gene expression. This typically involves the induction of "early" response genes, which often encode other transcription factors, followed by the regulation of a larger set of "late" genes responsible for the ultimate physiological effects.

Since this compound is a significantly less active form of the hormone, its ability to modulate these downstream gene expression cascades is expected to be minimal. The esterification serves as a mechanism to inactivate the hormone, thereby preventing the initiation of the transcriptional cascade. This is a crucial aspect of hormonal regulation, allowing for the clearance and deactivation of the hormonal signal. The formation of fatty acyl esters can be seen as a method of detoxification, particularly for ingested phytoecdysteroids.

| Key Proteins in the Ecdysone Signaling Pathway | Function |

| Ecdysone Receptor (EcR) | Nuclear receptor that binds the ecdysteroid hormone. |

| Ultraspiracle (USP) | Heterodimeric partner of EcR, required for high-affinity ligand binding and DNA interaction. |

| E74, E75, Broad-Complex (BR-C) | Examples of early response genes encoding transcription factors. |

Role in Cellular Signaling Pathways and Metabolic Regulation (e.g., Lipid Metabolism)

While this compound itself is an inactive conjugate, the components of this molecule—ecdysone and palmitate—are both deeply integrated into cellular signaling and metabolic regulation. Ecdysone signaling is known to influence lipid metabolism. For instance, activation of the EcR in enterocytes is necessary for metabolic adaptations related to lipid metabolism in response to physiological changes like mating.

Palmitate, a

Analytical Methodologies for Ecdysone Palmitate Research

Extraction and Isolation Techniques for Conjugated Ecdysteroids

The initial step in analyzing ecdysone (B1671078) palmitate and other conjugated ecdysteroids involves their extraction from biological samples, such as insect eggs, hemolymph, or plant tissues. nih.govmdpi.commdpi.com Due to their apolar nature, resulting from the long-chain fatty acid moiety, the extraction procedures for ecdysone esters differ from those for free, more polar ecdysteroids. researchgate.net

A common approach involves homogenization of the biological material in a polar solvent like methanol (B129727). nih.govgoogle.com This is often followed by partitioning with a non-polar solvent such as hexane (B92381) to remove lipids and other highly non-polar contaminants, while the ecdysteroid conjugates remain in the methanolic phase. mdpi.comresearchgate.net Further purification can be achieved using solid-phase extraction (SPE) with cartridges like C18 or silicic acid. bioone.orgnih.gov For instance, a silicic acid cartridge can be used to first elute free ecdysteroids with a solvent of intermediate polarity, followed by the elution of conjugated ecdysteroids with a more polar solvent like methanol. bioone.org

For larger-scale isolations, a multi-step process is often necessary, which may include solvent partitioning, precipitation, and various chromatographic stages. researchgate.netgoogle.com The choice of solvents and the sequence of partitioning steps are critical to minimize emulsion formation and efficiently separate the target compounds from a complex mixture. researchgate.net

| Extraction/Isolation Step | Description | Common Solvents/Materials |

| Homogenization | Initial disruption of biological tissue to release cellular contents. | Methanol, Ethanol |

| Solvent Partitioning | Separation of compounds based on their differential solubility in two immiscible liquids. | Methanol/Hexane, Water/Butanol |

| Solid-Phase Extraction (SPE) | Purification method where compounds in a liquid phase are separated from other compounds by adsorbing onto a solid phase. | C18 cartridges, Silicic acid cartridges |

| Precipitation | Removal of impurities by causing them to form a solid that can be separated by centrifugation. | Often achieved by cooling or changing solvent composition. |

Chromatographic Separation and Quantification Methods

Once a crude extract containing ecdysone palmitate is obtained, chromatographic techniques are essential for the separation and quantification of the individual components.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC is a cornerstone technique for the analysis of ecdysteroids, including their conjugated forms. nih.govbioone.org Reversed-phase (RP) HPLC, typically using a C18 column, is the most common mode of separation. mdpi.combioone.org A gradient elution with a mobile phase consisting of water and an organic modifier like acetonitrile (B52724) or methanol is frequently employed to resolve the complex mixture of ecdysteroids and their conjugates. mdpi.combioone.org

UHPLC, an advancement of HPLC, utilizes columns with smaller particle sizes (sub-2 µm), leading to higher resolution, faster analysis times, and increased sensitivity. usp.orgsigmaaldrich.comchromatographyonline.com This technique is particularly advantageous for analyzing complex biological samples where numerous closely related compounds may be present. usp.orgwaters.com The enhanced separation power of UHPLC can be crucial for distinguishing between different fatty acyl esters of ecdysone that may co-elute in a standard HPLC system. waters.comjasco-global.com

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is another valuable tool for the separation and analysis of ecdysteroids and their conjugates. taylorfrancis.combioline.org.br It offers the advantage of high sample throughput and the ability to analyze multiple samples simultaneously. tandfonline.com Both normal-phase and reversed-phase HPTLC plates can be used. taylorfrancis.com For quantification, densitometric scanning of the developed plates at a specific wavelength (e.g., 254 nm) is performed. bioline.org.brresearchgate.net HPTLC can be used for initial screening of extracts, monitoring the progress of purification, and for quantitative analysis. taylorfrancis.comtandfonline.com

Spectroscopic Characterization for Structural Elucidation

Following separation, spectroscopic methods are employed to identify and structurally characterize this compound and related compounds.

Mass Spectrometry (MS and HRMS) for Identification and Quantification

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information about ecdysteroids. mdpi.com Milder ionization techniques like Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are preferred for analyzing intact ecdysteroid conjugates, as they minimize fragmentation and provide clear molecular ion peaks. nih.govmdpi.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. researchgate.netacs.org This is crucial for confirming the identity of novel ecdysteroid esters. researchgate.net Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting daughter ions, providing detailed structural information, such as the identity of the fatty acid and its point of attachment to the ecdysteroid core. nih.govjaper.in The fragmentation pattern can reveal the loss of the fatty acid moiety, as well as characteristic cleavages of the ecdysteroid side chain. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural and stereochemical elucidation of ecdysteroids. mdpi.comiupac.org While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the protons and carbons in the molecule, two-dimensional (2D) NMR techniques are essential for unambiguous assignments. acs.orgresearchgate.net

| Analytical Technique | Application in this compound Research | Key Findings/Information Obtained |

| HPLC/UHPLC | Separation and quantification of ecdysone esters from complex mixtures. | Retention time, purity, and concentration of individual esters. bioone.orgusp.orgwaters.com |

| HPTLC | Screening, purification monitoring, and quantification. | Rf values, semi-quantitative estimation, and isolation of compounds for further analysis. taylorfrancis.comresearchgate.net |

| MS/HRMS | Molecular weight determination and structural fragment analysis. | Molecular formula, identification of fatty acid moiety, and confirmation of ester linkage. nih.govresearchgate.net |

| NMR Spectroscopy | Complete structural and stereochemical elucidation. | Unambiguous determination of the position of esterification and the absolute configuration of the molecule. nih.govmdpi.comscielo.br |

Immunological Assays (e.g., Radioimmunoassay) for Ecdysteroid Palmitate Detection

Immunological assays are highly sensitive methods used to quantify ecdysteroid levels in biological samples. mdpi.com Among these, the radioimmunoassay (RIA) is a classic and powerful technique that relies on competitive binding principles to measure the concentration of an analyte. revvity.comwikipedia.org The fundamental concept involves a radiolabeled ecdysteroid (the "tracer") competing with the unlabeled ecdysteroid present in a sample for a finite number of binding sites on a specific antibody. revvity.com As the concentration of the unlabeled ecdysteroid from the sample increases, it displaces the radiolabeled tracer from the antibody binding sites. wikipedia.org By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated to determine the quantity of ecdysteroid in the unknown sample. revvity.com

Ecdysteroids, including their palmitate esters, are generally not immunogenic on their own due to their low molecular weight. mdpi.com To elicit an immune response for antibody production, they must be chemically conjugated to a larger carrier protein, effectively acting as haptens. mdpi.com The tracers used in these assays are typically ecdysteroids labeled with radioactive isotopes such as tritium (B154650) ([³H]) or iodine-125 (B85253) ([¹²⁵I]). mdpi.comresearchgate.net

Direct detection of this compound using standard ecdysteroid RIAs is challenging because the antibodies are often raised against the free form of the hormone and may not recognize the esterified conjugate. Therefore, the quantification of apolar conjugates like this compound typically requires a preliminary hydrolysis step. This involves treating the sample extract with an enzyme, such as a cholesterol esterase, to cleave the fatty acid ester bond. This enzymatic reaction liberates the free ecdysteroid from its palmitate moiety, which can then be accurately quantified by a conventional ecdysteroid RIA. Studies have demonstrated the effectiveness of this method, showing that a significant portion of ecdysteroids in certain samples exists as apolar conjugates. d-nb.info For instance, in some analyses, 80-90% of the total detected ecdysteroids were identified as apolar conjugates after enzymatic hydrolysis, confirming the importance of this pathway and the utility of the indirect RIA method. d-nb.info

Table 1: Generalized Protocol for RIA Detection of Ecdysteroid Palmitates

| Step | Procedure | Purpose |

| 1. Extraction | Extraction of lipids and steroids from biological tissue using appropriate organic solvents. | To isolate the ecdysteroids, including free forms and apolar conjugates like this compound, from the biological matrix. |

| 2. Fractionation | Separation of the extract into different fractions based on polarity (e.g., using chromatography). | To separate the apolar ecdysteroid conjugates (containing this compound) from polar and free ecdysteroids. d-nb.infonih.gov |

| 3. Hydrolysis | Incubation of the apolar fraction with a suitable esterase enzyme. | To enzymatically cleave the palmitate ester bond, releasing free ecdysone from the this compound molecule. d-nb.info |

| 4. Radioimmunoassay | The hydrolyzed sample (containing the liberated free ecdysone) is mixed with a known amount of radiolabeled ecdysteroid tracer and a specific antibody. | To allow competitive binding between the sample's ecdysone and the tracer for the antibody binding sites. revvity.com |

| 5. Separation | Separation of antibody-bound ecdysteroids from free (unbound) ecdysteroids. | To isolate the antigen-antibody complexes for measurement. revvity.com |

| 6. Quantification | Measurement of the radioactivity in the antibody-bound fraction using a scintillation counter. | The level of radioactivity is inversely proportional to the amount of ecdysone in the sample. |

| 7. Calculation | Comparison of the measurement against a standard curve generated with known concentrations of ecdysteroid. | To determine the precise concentration of the ecdysteroid that was originally present as a palmitate ester. revvity.com |

Application of Radiotracer Studies in Metabolic Research

Radiotracer studies are indispensable for elucidating the metabolic fate of compounds within a biological system. By using a molecule labeled with a radioactive isotope, researchers can track its absorption, distribution, biotransformation, and excretion. In the context of this compound, radiotracer studies have provided critical insights into its formation and role as a metabolite of ecdysone, particularly in insects.

A common approach involves administering ecdysone labeled with tritium ([³H]ecdysone) to an organism and subsequently analyzing its tissues and excreta to identify the resulting radioactive metabolites. capes.gov.brscispace.com Research on larvae of the insect Heliothis armigera has shown that the metabolic pathway of ecdysone is highly dependent on the route of administration. researchgate.net When [³H]ecdysone was injected directly into the insect's body, it was primarily converted into polar metabolites. researchgate.net However, when the larvae ingested [³H]ecdysone with their diet, a different metabolic profile emerged. capes.gov.brscispace.com In this case, large quantities of ecdysone 22-palmitate were produced, likely within the gut, and subsequently excreted in the feces. capes.gov.brresearchgate.net This finding suggests that the esterification of ecdysone with palmitic acid at the C-22 position is a major detoxification pathway for ingested ecdysteroids in this species, potentially preventing the active hormone from penetrating the gut wall and exerting its systemic effects. researchgate.net

These studies underscore the importance of fatty acyl esterification as a significant inactivation and clearance mechanism for ecdysteroids in certain insects. The formation of this compound represents a method to rapidly conjugate the hormone, rendering it less biologically active and facilitating its removal from the body.

Table 2: Findings from Radiotracer Studies on Ecdysone Metabolism

| Organism | Radiotracer | Administration Route | Key Radioactive Metabolites Identified | Reference |

| Heliothis armigera (larvae) | [³H]Ecdysone | Ingestion (fed with diet) | Ecdysone 22-palmitate (major), unchanged Ecdysone | capes.gov.brscispace.comresearchgate.net |

| Heliothis armigera (larvae) | [³H]Ecdysone | Injection | Polar metabolites | researchgate.net |

Structure Activity Relationship Sar Studies of Ecdysone Palmitate and Analogs

Comparative Biological Activity of Ecdysone (B1671078) Palmitate vs. Free Ecdysone and Other Conjugates

Ecdysone and its more active metabolite, 20-hydroxyecdysone (B1671079) (20E), are considered the primary active molting hormones in insects. mdpi.com Fatty acid esters of ecdysone, such as ecdysone palmitate, are generally considered to be inactive storage forms of the hormone. researchgate.net The conjugation of a long-chain fatty acid like palmitate to the ecdysone molecule significantly increases its lipophilicity and sterically hinders its interaction with the ligand-binding domain of the ecdysone receptor.

In insects, these apolar conjugates serve as a hormonal reserve, particularly in eggs, which can be rapidly hydrolyzed by esterases to release the free, active hormone when needed. researchgate.net This enzymatic conversion is a critical step for hormonal activity. The biological inactivity of the conjugated form is a key aspect of the hormonal regulation mechanism, preventing premature or excessive signaling.

Bioassays confirm the reduced activity of these conjugates. For instance, in a Musca domestica bioassay, 20-hydroxyecdysone 22-palmitate showed only 52% of the activity of free 20-hydroxyecdysone. This reduced, yet present, activity in an in vivo assay can likely be attributed to the metabolic cleavage of the palmitate ester, releasing the active 20E. In in vitro systems that lack the necessary metabolic enzymes, the activity of such conjugates is expected to be even lower. researchgate.net

Influence of Fatty Acyl Chain Length and Saturation on Biological Functionality

The specific fatty acid attached to the ecdysteroid molecule plays a crucial role in its metabolic processing and, by extension, its biological functionality. The length and saturation of the fatty acyl chain influence the rate at which the ester bond is cleaved by metabolic enzymes, which in turn determines the bioavailability of the active hormone.

Studies on the metabolism of steroid esters have shown that the rate of enzymatic cleavage can decrease as the length of the acyl chain increases. capes.gov.br This suggests that ecdysone conjugates with longer fatty acid chains may be more stable and represent a more long-term storage form of the hormone compared to those with shorter chains. For example, research on cholesterol esters demonstrated that as the acyl chain length increased up to C18 (stearate), the rate of enzymatic side-chain cleavage decreased significantly.

The biosynthesis of ecdysone fatty acyl esters is an enzymatic process. In the cotton bollworm, Helicoverpa armigera, which exhibits high resistance to dietary 20E, this tolerance is linked to an efficient ecdysteroid esterification pathway in the midgut. frontiersin.org This process involves at least two key enzymes: a long-chain-fatty-acid–CoA ligase (Long-FACL) and a sterol O-acyltransferase (SATF) with ecdysteroid-22-O-acyltransferase activity. frontiersin.org The Long-FACL is responsible for producing fatty acyl-CoAs, which act as the acyl-group donors for the esterification reaction catalyzed by the acyltransferase. frontiersin.org Notably, the expression of the Long-FACL gene can be significantly induced by 20E, indicating a feedback mechanism where the hormone promotes its own conversion into inactive esters. frontiersin.org

The properties of the fatty acids themselves, which are influenced by diet, can also play a role. embopress.org The antimicrobial activity of free fatty acids is known to be affected by carbon chain length and saturation, with unsaturated fatty acids often being more active than saturated ones. frontiersin.org While this relates to a different biological function, it underscores the principle that chain length and saturation are key determinants of a fatty acid's biochemical interactions. In the context of ecdysone conjugates, these properties likely fine-tune the stability and release kinetics of the active hormone.

Computational Modeling and Quantum Chemistry Approaches for SAR Analysis

To systematically investigate the structure-activity relationships of ecdysteroids and their analogs, computational methods have become invaluable tools. These approaches allow for the prediction of biological activity based on the molecule's three-dimensional structure and physicochemical properties. mdpi.comoup.com

Quantitative structure-activity relationship (QSAR) studies, including methods like Comparative Molecular Field Analysis (CoMFA), are used to build models that correlate a molecule's structural features with its biological activity. oup.com These models have revealed that properties such as hydrophobicity, steric effects (molecular shape and bulk), and electronic properties (the distribution of charges) are key determinants for binding to the ecdysone receptor. mdpi.com

For ecdysteroids, specific structural features are critical for high activity. These include the A/B cis-ring junction, the 14α-hydroxy group, and the full sterol side chain. The addition of a bulky, lipophilic group like a palmitate ester at positions such as C-22 dramatically alters the steric and electronic profile of the molecule, which is consistent with its reduced activity.

Quantum chemistry calculations at a semi-empirical level are employed to analyze the electronic properties of ecdysteroid analogs in greater detail. mdpi.comresearchgate.net These methods can calculate the energy of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO), and relate them to the molecule's reactivity and ability to interact with the receptor. mdpi.com Analysis of a large set of ecdysteroid analogs has confirmed that not all functional groups are equally important for bioactivity; only those contributing to a specific "quasi band of outer molecular orbitals" are key. researchgate.net Furthermore, hydrogen bonding is a critical factor in the ligand-receptor interaction. Computational models that count the number of possible hydrogen bonds between the ecdysteroid and the receptor have shown a linear correlation with binding potency. nih.gov

Ecological and Evolutionary Research Perspectives of Ecdysteroid Palmitates

Role in Plant-Insect Co-evolutionary Dynamics

The interaction between plants and herbivorous insects is a classic example of co-evolution, where plants develop defenses and insects evolve counter-mechanisms. entomologyjournals.comnih.gov Phytoecdysteroids, plant-produced analogues of insect molting hormones, are a key component of this dynamic. mdpi.comscialert.net Plants synthesize these compounds as a defense, aiming to disrupt the endocrine system of feeding insects, which can lead to developmental abnormalities and death. oup.comresearchgate.net However, many successful herbivorous insects have evolved strategies to overcome this chemical defense, with the formation of ecdysteroid palmitates being a prominent example. scialert.net

Certain insect species, particularly specialist herbivores, can consume plants rich in phytoecdysteroids without suffering ill effects. scialert.netoup.com This tolerance is often due to highly efficient metabolic adaptations that render the ingested toxins harmless. One of the primary adaptations is the esterification of phytoecdysteroids, a process that involves attaching a fatty acid, such as palmitic acid, to the ecdysteroid molecule.

A notable example is the cotton bollworm, Helicoverpa armigera, which exhibits high tolerance to 20-hydroxyecdysone (B1671079) (20E), a common phytoecdysteroid. nih.govnih.gov Research has shown that H. armigera larvae can efficiently convert ingested 20E into ecdysteroid fatty acid esters. researchgate.netnih.gov This biochemical conversion is a key adaptive strategy, allowing the insect to thrive on host plants that would be toxic to non-adapted species. scialert.netresearchgate.net The esterification primarily occurs at the C-22 hydroxyl group of the ecdysteroid, a modification that effectively inactivates its hormonal activity. nih.gov

| Insect Species | Phytoecdysteroid | Adaptation | Research Finding |

| Helicoverpa armigera (Cotton Bollworm) | 20-hydroxyecdysone (20E) | Esterification | Larvae show high tolerance by converting ingested 20E into fatty acid esters, preventing developmental disruption. nih.govnih.gov |

| Spodoptera litura (Tobacco Cutworm) | 20-hydroxyecdysone (20E) | Esterification | Utilizes an ecdysteroid esterification pathway to resist high doses of ingested 20E. researchgate.net |

| Plodia interpunctella (Indian Meal Moth) | Various Phytoecdysteroids | Esterification | Employs conjugation with fatty acids at the 22-OH group as a detoxification mechanism. oup.com |

The esterification of phytoecdysteroids is fundamentally a detoxification process. nih.gov By converting a hormonally active and potentially toxic molecule into an inactive, lipid-soluble conjugate, the insect effectively neutralizes the plant's chemical weapon. nih.gov This process is considered a Phase II detoxification reaction, where a functional group is added to a foreign compound to facilitate its sequestration or excretion.

In-depth studies on Helicoverpa armigera have begun to unravel the molecular basis of this detoxification pathway. Comparative transcriptome analysis of the larval midgut following 20E ingestion identified two key genes involved in the ecdysteroid esterification pathway. nih.govnih.gov

| Gene | Encoded Protein | Function in Esterification Pathway |

| Long-FACL | Long-chain-fatty-acid–CoA ligase | Produces the fatty acyl-CoA (e.g., palmitoyl-CoA) required for the esterification reaction. Its expression is significantly induced by the presence of 20E in the midgut. nih.govnih.gov |

| SATF | Sterol O-acyltransferase | Catalyzes the transfer of the fatty acyl group from fatty acyl-CoA to the C-22 hydroxyl group of the ecdysteroid, showing ecdysteroid-22-O-acyltransferase activity. nih.govnih.gov |

This genetic evidence confirms that ecdysteroid esterification is a sophisticated and highly regulated defense strategy, central to the co-evolutionary success of certain herbivorous insects. nih.gov

Ecdysone (B1671078) Palmitate in Interspecies Chemical Communication

Chemical communication is a fundamental process governing interactions between different species. nih.govmdpi.com While the role of ecdysone palmitate is well-established in detoxification, emerging evidence suggests it may also function in chemical signaling. In Drosophila, for instance, adult oenocytes—specialized cells involved in lipid metabolism—are known to produce cuticular hydrocarbons that act as pheromones, mediating both intra- and interspecies communication. nih.gov These hydrocarbons are crucial for preventing interspecies courtship and copulation. nih.gov

Research has identified this compound as one of the chemical compounds present in the context of Drosophila communication. db-thueringen.de Although its precise role as a signaling molecule is still under investigation, its presence suggests a potential function as a semiochemical. Semiochemicals are critical for recognition among individuals and between species. The production of specific lipid-derived molecules like this compound could serve as a chemical signature, conveying information about species identity or physiological state to other organisms in the environment.

Evolutionary Significance of Ecdysteroid Conjugation Pathways

The ability to conjugate ecdysteroids, either endogenous hormones or ingested phytoecdysteroids, is of profound evolutionary significance for insects. nih.gov Conjugation pathways, including esterification (forming fatty acid esters like this compound) and phosphorylation (forming phosphate (B84403) esters), provide insects with a versatile toolkit for managing steroid molecules. oup.com

The evolution of these pathways serves multiple critical functions:

Hormonal Regulation: Conjugation is a key mechanism for regulating active ecdysteroid titers. By converting active hormones into inactive conjugates, insects can store them and later reactivate them by cleaving the conjugate bond, allowing for precise control over developmental timing. oup.com

Detoxification: As discussed, conjugation is a powerful tool for neutralizing xenobiotics, including plant-derived phytoecdysteroids. biorxiv.org The evolution of enzymes capable of esterifying these compounds has allowed herbivorous insects to exploit new food sources and overcome plant defenses, driving host-plant adaptation and speciation. nih.gov

Genomic Adaptation: The gene families encoding the enzymes for these pathways, such as the ecdysteroid kinase-like (EcKL) family, show dynamic evolutionary patterns. nih.gov The expansion or diversification of these gene families in certain insect lineages, like the noctuid moths, is positively associated with the diversity of their host plants. nih.govoup.com This suggests that the evolution of these conjugation pathways is a direct genomic response to the chemical complexity of the insect's diet, highlighting a clear link between molecular evolution and ecological adaptation. nih.gov

In essence, the evolutionary development of ecdysteroid conjugation pathways, leading to compounds like this compound, has provided insects with crucial metabolic flexibility, enabling them to fine-tune their development, reproduce successfully, and adapt to a chemically diverse and often hostile world.

Synthetic and Semi Synthetic Research Approaches for Ecdysone Palmitate

Chemical Synthesis of Ecdysone (B1671078) Palmitate for Reference Standards

The unambiguous identification and quantification of ecdysone esters isolated from natural sources require pure, chemically synthesized reference standards. Ecdysone palmitate, along with other long-chain fatty acyl esters, has been synthesized for this purpose. nih.govnih.gov A key challenge in the synthesis is the selective acylation of the desired hydroxyl group among the multiple available on the ecdysone steroid nucleus.

The general synthetic procedure is as follows:

Protection: The ecdysone molecule is first treated to form a 2,3-acetonide derivative. This step protects the vicinal diols on the A-ring from reacting in the subsequent acylation step.

Acylation: The protected ecdysone is then selectively acylated at the C-22 hydroxyl group using the appropriate acyl anhydride (B1165640), in this case, palmitic anhydride.

Deprotection: The protecting acetonide group is removed under mild acidic conditions to yield the final product, ecdysone 22-palmitate. nih.gov

The synthesized compounds are rigorously characterized using methods such as proton and carbon-13 Nuclear Magnetic Resonance (¹H- and ¹³C-NMR) and high-resolution Fast Atom Bombardment Mass Spectrometry (FAB-MS) to confirm their structure. nih.gov This confirmation was essential for comparing the synthetic standard with the five major apolar ecdysone esters (including the palmitate) isolated from newly laid eggs of Boophilus microplus. nih.gov

Table 1: Synthetic Route for Ecdysone 22-Palmitate Reference Standard

| Step | Reaction | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Protection | Acetone, p-TsOH | Forms a 2,3-acetonide to protect the A-ring hydroxyls. |

| 2 | Acylation | Palmitic anhydride, Pyridine (B92270) | Selectively esterifies the C-22 hydroxyl group. |

Semi-Synthetic Modifications of Ecdysteroids to Create Ester Analogues

Semi-synthesis, which uses a readily available natural product as a starting material for chemical modifications, is a powerful tool for creating a wide range of ecdysteroid analogues. mdpi.com Esterification is a common modification used to explore structure-activity relationships and generate novel compounds with potentially enhanced or altered biological activities. nih.gov Various research groups have developed methods to synthesize mono-, di-, and tri-ester derivatives of common ecdysteroids like 20-hydroxyecdysone (B1671079). uzh.chresearchgate.net

Different strategies are employed depending on the desired final product. For instance, direct acylation of 20-hydroxyecdysone with a bulky acylating agent like cinnamoyl chloride in pyridine can lead to the selective formation of 2,22-diesters. acs.org In another approach, esterification of 20-hydroxyecdysone with trans-cinnamic acid in the presence of EDC hydrochloride and 4-dimethylaminopyridine (B28879) resulted in a mixture of esterified products that were then separated by chromatography. acs.org

Enzymatic methods offer a high degree of regioselectivity. The lipase (B570770) B from Candida antarctica has been used to catalyze the esterification of ecdysteroids specifically at the C-2 hydroxyl group. researchgate.net For the synthesis of more complex derivatives, protecting groups are often necessary. The preparation of turkesterone (B103) 11α-acyl derivatives, for example, involves a multi-step process that includes the protection of the 2,3- and 20,22-hydroxyl groups prior to acylation of the 11α-hydroxyl. researchgate.net Similarly, mild acetylation of 20-hydroxyecdysone with acetic anhydride in pyridine can yield a 2,3,22-triacetoxy-derivative. uzh.ch

These semi-synthetic approaches allow for the creation of a diverse library of ecdysteroid esters, which are invaluable for studying how modifications at specific positions on the steroid nucleus affect their biological function. mdpi.comnih.gov

Table 2: Examples of Semi-Synthetic Approaches to Ecdysteroid Esters

| Starting Ecdysteroid | Reagents/Method | Position(s) Esterified | Product Type | Reference |

|---|---|---|---|---|

| 20-Hydroxyecdysone | Acetic anhydride, Pyridine | 2, 3, 22 | Triacetate | uzh.ch |

| 20-Hydroxyecdysone | Candida antarctica lipase B | 2 | Monoester | researchgate.net |

| 20-Hydroxyecdysone | trans-Cinnamic acid, EDC, DMAP | Multiple | Cinnamate (B1238496) esters | acs.org |

| Turkesterone | Phenylboronic acid, DMP, p-TsOH (protection), then Acyl anhydride, Pyridine (acylation) | 11 | Acyl derivative | researchgate.net |

Development of Novel Synthetic Routes for Academic Research Purposes

The development of novel synthetic routes for ecdysone esters and other analogues is driven by the need to understand their fundamental biological roles and to create new molecules for specific applications. Academic research focuses on designing more efficient, selective, and versatile synthetic strategies. mdpi.comresearchgate.net These efforts are aimed at producing previously inaccessible analogues and facilitating detailed structure-activity relationship (SAR) studies. researchgate.net

A major goal is to achieve chemoselectivity and regioselectivity, allowing for the modification of a single, specific hydroxyl group within the complex, polyhydroxylated ecdysteroid structure. For example, methods have been developed for the selective esterification of the secondary hydroxyl group in the A-ring of an ecdysteroid derivative. researchgate.net The use of enzymatic catalysts, such as lipase, to achieve regioselective acylation at the C-2 position is another example of a novel approach that avoids complex protection-deprotection schemes. researchgate.net

The synthesis of novel analogues is also crucial for probing biological systems. For instance, new semi-synthetic ecdysteroid cinnamate esters and oxime ether derivatives were created to investigate their trypanocidal activity against the parasite Trypanosoma cruzi. acs.orgresearchgate.net In other research, a series of apolar dioxolane derivatives of 20-hydroxyecdysone were synthesized to study their potential as modulators of multidrug resistance (MDR) in cancer cells. nih.gov These studies demonstrate how synthetic chemistry provides essential tools for exploring new therapeutic applications for ecdysteroid-based compounds. The development of these synthetic routes expands the chemical space of available ecdysteroids, providing a platform for discovering compounds with tailored biological activities for academic and potentially therapeutic research. mdpi.com

Future Research Directions and Unanswered Questions in Ecdysone Palmitate Studies

Complete Elucidation of Enzymatic Machinery for Palmitate Conjugation and Deconjugation

A primary area of future investigation is the complete identification and characterization of the enzymes responsible for adding and removing the palmitate group from ecdysone (B1671078). While the existence of palmitoyl (B13399708) transferases and thioesterases is known in other biological contexts, the specific enzymes that act on ecdysone have not been fully elucidated. researchgate.net The process of deconjugation, which releases active ecdysteroids from their phosphate (B84403) esters, is catalyzed by ecdysteroid-phosphate phosphatases. scienceopen.com Similarly, the deconjugation of ubiquitin-modified proteins is carried out by deubiquitinating enzymes. researchgate.net However, the specific enzymes for ecdysone palmitate remain a key gap in our knowledge.

Future research will likely focus on:

Identifying Candidate Genes: Using bioinformatics and comparative genomics to identify genes encoding enzymes with predicted acyltransferase or hydrolase activity that are expressed at physiologically relevant times for ecdysone conjugation and deconjugation.

In Vitro and In Vivo Validation: Expressing candidate enzymes in cell culture or model organisms to test their ability to directly catalyze the formation and breakdown of this compound. This could involve using radiolabeled substrates to track the enzymatic reaction.

Structural Biology: Determining the three-dimensional structures of these enzymes will provide insights into their substrate specificity and catalytic mechanisms, potentially enabling the design of specific inhibitors.

Deeper Understanding of this compound Transport and Cellular Localization

How this compound moves into and out of cells and where it is stored are critical unanswered questions. While it is believed that steroid hormones can diffuse across cell membranes, recent evidence in Drosophila suggests a more complex mechanism involving membrane transporters for ecdysone uptake. nih.gov A specific transporter, Ecdysone Importer (EcI), has been identified as crucial for the cellular uptake of ecdysone. nih.govnih.gov Knockdown of EcI leads to phenotypes similar to those seen in ecdysone-deficient animals and reduces the intracellular concentration of ecdysteroids. nih.govnih.gov

Future research directions include:

Identifying this compound Transporters: Investigating whether EcI or other related transporters are also responsible for the transport of the more lipophilic this compound. This could involve competitive binding assays and transport studies in cells expressing candidate transporters.

Subcellular Localization Studies: Employing advanced imaging techniques, such as fluorescently tagging this compound or using specific antibodies, to visualize its precise location within cells. This will help determine if it is stored in specific organelles, such as lipid droplets, or is more diffusely located in the cytoplasm.

Role of Binding Proteins: Investigating the existence and function of intracellular binding proteins that may sequester this compound and regulate its availability for deconjugation. frontiersin.org

Functional Genomics and Proteomics Approaches to Identify Novel Interactors

To fully understand the regulatory network surrounding this compound, it is essential to identify the proteins that interact with it and influence its metabolism and signaling. Functional genomics and proteomics offer powerful tools for this discovery process. umd.edunumberanalytics.com These approaches allow for the large-scale study of gene function and protein expression, providing a global view of the cellular machinery. umd.eduisaaa.org

Key research avenues include:

Yeast Two-Hybrid Screens: A classic method to identify protein-protein interactions. This could be adapted to find proteins that bind to the enzymes involved in this compound metabolism.

Affinity Purification-Mass Spectrometry (AP-MS): Using a "bait" protein (e.g., a palmitoyltransferase) to pull down its interacting partners from a cell lysate, which are then identified by mass spectrometry.

RNAi and CRISPR-Cas9 Screens: Systematically knocking down or knocking out genes in cell culture or in vivo to identify those that affect the levels of this compound or the physiological response to ecdysone. numberanalytics.com This can uncover novel regulatory components. numberanalytics.com

Advanced In Vivo and In Vitro Model Systems for Studying this compound Dynamics

Studying the dynamic changes in this compound levels and their physiological consequences requires sophisticated model systems. While studies in whole insects are crucial, they can be complex to interpret. nih.gov Therefore, the development of more controlled experimental systems is a priority.

Future advancements will likely involve:

Organoid Cultures: The use of intestinal organoids has proven to be a valuable model for studying the effects of molecules like palmitate on cell differentiation and function. mdpi.com Similar organoid systems for tissues known to be involved in ecdysone metabolism, such as the fat body, could be developed to study this compound dynamics in a more isolated and manipulable environment.

Cell-Based Reporter Assays: Developing cell lines that express fluorescent reporters under the control of ecdysone-responsive genes. These can be used to screen for factors that influence the release of active ecdysone from this compound.

Genetically Engineered Animal Models: Creating insect models with specific genes related to this compound metabolism knocked out or overexpressed will be invaluable for dissecting the precise in vivo roles of this compound. google.com

Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding

Ultimately, a complete understanding of this compound will come from integrating data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.comnih.govnih.gov This systems-level approach allows for the construction of comprehensive models of the regulatory networks that control ecdysone signaling. nih.govbiorxiv.orgresearchgate.net

Future research will focus on:

Concurrent Profiling: Performing simultaneous analysis of changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (including ecdysone and its conjugates) in response to various physiological cues.

Computational Modeling: Developing mathematical models to simulate the flux through the ecdysone metabolic pathway, incorporating data on enzyme kinetics, transporter activity, and gene regulation. researchgate.net

Network Analysis: Constructing interaction networks to visualize the complex interplay between the different molecular players involved in this compound metabolism and signaling. nih.gov This can help identify key regulatory hubs and potential targets for disrupting insect development.

By pursuing these future research directions, scientists can hope to fully illuminate the role of this compound, transforming it from a metabolic curiosity into a well-understood component of the intricate endocrine system that governs insect life.

Q & A

Q. What are the validated methodologies for extracting and quantifying ecdysone palmitate from plant tissues?

this compound extraction typically involves solvent-based protocols (e.g., methanol or ethanol) followed by purification using column chromatography. For quantification, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is widely employed. A regression equation (e.g., , where is the HPLC peak area and is the concentration) can be derived from standard curves for precise quantification . Ensure triplicate sampling and calibration with certified reference materials to minimize variability.

Q. How should researchers statistically compare this compound levels across different experimental conditions?

Use Analysis of Variance (ANOVA) followed by post-hoc tests like Tukey’s HSD to identify significant differences between groups. For dose-response studies (e.g., IC50 calculations), apply linear regression to interpolate effective concentrations. Data should be expressed as mean ± standard deviation (SD) for technical replicates or mean ± standard error (SEM) for biological replicates .

Q. What protocols ensure the stability of this compound during experimental workflows?

Store samples at -20°C in dark conditions to prevent photodegradation. Use inert solvents (e.g., dimethyl sulfoxide) for solubilization, and validate stability via repeated HPLC analyses over time. Include negative controls (e.g., solvent-only samples) to rule out matrix interference .

Advanced Research Questions

Q. How can isotopomer spectral analysis (ISA) elucidate the metabolic pathways of this compound?

ISA quantifies the contribution of labeled precursors (e.g., <sup>13</sup>C-glucose) to this compound biosynthesis by modeling acetyl-CoA pool mixing. Use software like INCA to fit mass isotopomer distribution (MID) data and derive flux parameters. This approach is critical for studying lipogenic pathways in endocrine or developmental studies .

Q. What experimental design optimizes the synthesis or modification of this compound analogs?

Employ Response Surface Methodology (RSM) with a 4-factor, 3-level design to optimize variables such as molar ratios, catalyst loading, and reaction conditions. A second-order polynomial equation can model interactions between variables, enabling efficient parameter tuning .

Q. How should researchers resolve discrepancies in reported this compound concentrations across plant tissues?

Conduct organ-specific sampling (e.g., inflorescences vs. roots) and validate extraction efficiency using spike-and-recovery experiments. Cross-reference findings with literature using meta-analysis tools, and consider interspecies variability (e.g., Pfaffia glomerata inflorescences show 91.35 µg/ml vs. roots at 48.57 µg/ml) .

Q. What genomic techniques evaluate this compound’s regulatory effects in model organisms?

RNA sequencing (RNA-seq) can profile transcriptomic changes, followed by validation via real-time PCR for target genes (e.g., Clec4d). Normalize expression to housekeeping genes (e.g., Actb) and use statistical thresholds (e.g., p < 0.05) to confirm significance .

Data Management and Presentation

Q. What are best practices for presenting this compound data in publications?

Include processed data (e.g., IC50 values, ANOVA results) in the main text, while raw datasets (e.g., HPLC chromatograms) should be archived in supplementary materials. Use tables to compare tissue-specific concentrations and heatmaps for gene expression patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.